molecular formula C10H21N3O2 B11820658 N-propyl-2-(propylamino)butanediamide

N-propyl-2-(propylamino)butanediamide

Cat. No.: B11820658
M. Wt: 215.29 g/mol
InChI Key: BILWDMZFYLAKBP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-2-(propylamino)butanediamide typically involves the reaction of a butanediamide derivative with propylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis, to confirm its identity and purity .

Chemical Reactions Analysis

Types of Reactions

N-propyl-2-(propylamino)butanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-propyl-2-(propylamino)butanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-propyl-2-(propylamino)butanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-propyl-2-(methylamino)butanediamide
  • N-propyl-2-(ethylamino)butanediamide
  • N-propyl-2-(butylamino)butanediamide

Uniqueness

N-propyl-2-(propylamino)butanediamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H21N3O2

Molecular Weight

215.29 g/mol

IUPAC Name

N-propyl-2-(propylamino)butanediamide

InChI

InChI=1S/C10H21N3O2/c1-3-5-12-8(7-9(11)14)10(15)13-6-4-2/h8,12H,3-7H2,1-2H3,(H2,11,14)(H,13,15)

InChI Key

BILWDMZFYLAKBP-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CC(=O)N)C(=O)NCCC

Origin of Product

United States

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